Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 4-methyl-substituted thiazole core, an ethyl ester group at position 5, and a 2,2-dimethylpropanoylamino (pivalamido) group at position 2. The pivalamido substituent in this compound introduces steric bulk and lipophilicity, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-6-17-9(15)8-7(2)13-11(18-8)14-10(16)12(3,4)5/h6H2,1-5H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUVRMZAKTBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazole Derivatives
Key Observations:
- Steric Effects: The pivalamido group in the target compound provides steric hindrance, which may reduce enzymatic degradation compared to less bulky substituents (e.g., acetyl in ) .
- Lipophilicity: The 4-chlorophenoxyacetyl group () increases lipophilicity, which could enhance tissue penetration but reduce aqueous solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The pivalamido derivative’s higher molecular weight and LogP suggest preferential distribution in lipid-rich tissues.
- Cyclopropylamino derivatives () may exhibit improved solubility due to reduced steric bulk .
Biological Activity
Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered interest for its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₈N₂O₃S
- CAS Number : 313551-46-1
Synthesis Methods
The synthesis typically involves multi-step processes. A common method includes the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form an acid chloride intermediate, followed by reaction with 2-amino-4-methylthiazole in the presence of a base like triethylamine. Controlled temperatures and inert atmospheres are crucial to prevent side reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with essential metabolic pathways. The compound's mechanism may involve the inhibition of specific enzymes or receptors crucial for microbial survival.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| C. albicans | 14 | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression.
Case Studies
-
In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines.
Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF-7 20 Cell cycle arrest A549 12 Caspase activation - Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins involved in cancer and microbial pathways, indicating potential as a lead compound for drug development.
Research Findings
Recent research has expanded on the biological implications of thiazole derivatives similar to this compound:
- AChE Inhibition : Some thiazole derivatives have shown promising acetylcholinesterase (AChE) inhibitory activities, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
- Comparative Studies : Comparative analysis with other thiazole derivatives indicates that the unique structural features of this compound contribute to its distinctive biological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
